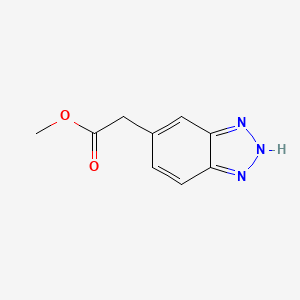

Methyl (benzotriazol-5-yl)acetate

Description

Properties

Molecular Formula |

C9H9N3O2 |

|---|---|

Molecular Weight |

191.19 g/mol |

IUPAC Name |

methyl 2-(2H-benzotriazol-5-yl)acetate |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)5-6-2-3-7-8(4-6)11-12-10-7/h2-4H,5H2,1H3,(H,10,11,12) |

InChI Key |

WZDQGVPBXXHSFT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC2=NNN=C2C=C1 |

Origin of Product |

United States |

Scientific Research Applications

Environmental Applications

Corrosion Inhibition

Methyl (benzotriazol-5-yl)acetate is recognized for its effectiveness as a corrosion inhibitor, particularly for copper and its alloys. Benzotriazole derivatives, including this compound, are extensively used in industrial applications to protect metals from corrosion in various environments, including marine and atmospheric conditions. The presence of the benzotriazole moiety provides strong adsorption onto metal surfaces, forming a protective barrier that mitigates oxidative damage .

Nitrification Inhibition

The compound has been studied as a potential nitrification inhibitor in agricultural settings. Nitrification inhibitors are crucial for reducing nitrogen loss in soils treated with urea fertilizers, thereby enhancing nitrogen use efficiency and minimizing environmental pollution . this compound can help maintain soil health by preventing the rapid conversion of ammonium to nitrate, which is more prone to leaching.

Analytical Chemistry

In environmental monitoring, this compound has been utilized as a reagent for the detection of benzothiazoles and benzotriazoles in wastewater samples through gas chromatography-mass spectrometry (GC-MS). This application highlights its role in assessing water quality and identifying contaminants in aquatic environments .

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that benzotriazole derivatives exhibit significant antimicrobial properties. This compound can serve as a precursor for synthesizing compounds with enhanced antibacterial and antifungal activities. Studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for new antimicrobial agents .

Antiparasitic Properties

There is emerging evidence suggesting that benzotriazole derivatives can exhibit activity against protozoan parasites. For instance, modifications to the benzotriazole structure have led to compounds with notable efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. This aspect positions this compound as a promising scaffold for developing antiparasitic therapies .

Material Science

Polymer Additives

this compound is also explored as an additive in polymer formulations to enhance UV stability. Its ability to absorb UV light makes it suitable for protecting polymers from photodegradation, thereby extending their lifespan and maintaining their mechanical properties under sunlight exposure .

Case Study 1: Corrosion Inhibition

A study conducted on the effectiveness of this compound as a corrosion inhibitor demonstrated its superior performance compared to traditional inhibitors in saline environments. The compound was tested on copper specimens exposed to seawater conditions, showing a significant reduction in corrosion rates over time.

Case Study 2: Agricultural Application

Field trials were performed using this compound as a nitrification inhibitor alongside urea fertilizers. Results indicated improved nitrogen retention in soil samples treated with the compound compared to controls without it, leading to enhanced crop yields and reduced nitrogen leaching into groundwater.

Comparison with Similar Compounds

Methyl Benzimidazole Derivatives

Example Compound: Methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile

- Structure : Contains a benzimidazole ring instead of benzotriazole, with an acetonitrile substituent.

- Synthesis : Prepared via condensation of substituted thioureas with methyl acrylate under microwave irradiation, yielding 93% purity .

- Physical Properties : Melting point = 119–120°C; characterized by IR (C≡N stretch at 2220 cm⁻¹) and ¹H NMR (δ 2.5–3.5 ppm for methylene protons) .

- Applications : Intermediate for bioactive molecules, including antifungal agents .

Comparison :

Benzotriazole Derivatives with Ester Groups

Example Compound : [2-(2-Hydroxy-phenyl)-2H-benzotriazol-5-yl]-2-methyl-acrylamide (Agfa-Labs)

- Structure : Benzotriazol-5-yl group linked to an acrylamide (C16H14N4O2; MW = 294.32) .

- Synthesis : Likely involves ribosylation or condensation reactions, similar to methods for benzotriazole nucleosides .

- Applications: Potential use in UV stabilizers or pharmaceuticals due to the hydroxyphenyl group .

Comparison :

- Functionality : The acrylamide group introduces hydrogen-bonding capacity, unlike the ester group in the target compound.

- Solubility : Esters (e.g., methyl acetate) are more lipophilic than acrylamides, favoring membrane permeability in drug design.

Triazole-Based Esters

Example Compound : 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid (TCI Chemicals)

Comparison :

- Acidity : The carboxylic acid group (pKa ~4.2) contrasts with the ester’s neutrality, impacting reactivity in coupling reactions.

- Biological Activity : Triazoles are common in antifungal agents (e.g., fluconazole), whereas benzotriazoles are explored for anticancer activity .

Data Table: Key Properties of Analogous Compounds

Key Research Findings

- Synthetic Efficiency : Microwave-assisted synthesis (e.g., for benzimidazole analogs) reduces reaction time from hours to minutes compared to conventional reflux methods .

- Stability : Benzotriazole derivatives exhibit superior thermal stability over benzimidazoles, as seen in high-resolution crystallography studies .

Preparation Methods

Nucleophilic Substitution with Methyl Bromoacetate

A widely employed strategy involves the alkylation of benzotriazol-5-ol derivatives with methyl bromoacetate. This method leverages the reactivity of the hydroxyl group at the 5-position of the benzotriazole ring, facilitating nucleophilic substitution in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

In a representative procedure, benzotriazol-5-ol (1.0 equiv.) is combined with methyl bromoacetate (1.1 equiv.) and potassium carbonate (2.2 equiv.) in DMF at room temperature for 24 hours. The reaction mixture is subsequently diluted with ethyl acetate, washed with brine, and purified via column chromatography to yield the target ester. This method achieves moderate yields (65–70%) and is scalable for industrial applications.

Optimization Insights :

-

Solvent Effects : DMF outperforms acetonitrile in reaction efficiency due to its superior ability to stabilize the transition state.

-

Base Selection : Potassium carbonate provides higher yields compared to triethylamine, likely due to its stronger deprotonation capacity.

One-Pot Claisen Rearrangement Strategies

Molecular Sieve-Assisted Synthesis

A patented one-pot synthesis route utilizes a Claisen rearrangement of 2-(2-hydroxy-5-methylphenyl)benzotriazole in the presence of molecular sieves (e.g., calcium aluminum silicate) and 3-chloro-2-alkyl propylene. The reaction proceeds at 70–190°C, eliminating the need for intermediate isolation.

Key Steps :

-

Mixing Phase : The benzotriazole precursor and molecular sieves are suspended in N,N-dimethylaniline.

-

Rearrangement : Heating to 150°C induces the Claisen rearrangement, forming the acetylated intermediate.

-

Esterification : In situ reaction with methyl ethyl ketone and subsequent recrystallization yields the final product with 85–90% purity.

Advantages :

-

Eliminates purification of intermediates, reducing operational time.

-

Molecular sieves are recyclable, enhancing cost-effectiveness.

Coupling Reactions with Preformed Esters

Palladium-Catalyzed Cross-Coupling

Recent advancements employ palladium catalysts to couple benzotriazol-5-yl halides with methyl acetates. For instance, 5-bromo-1H-benzotriazole reacts with methyl glyoxylate in the presence of Pd(PPh₃)₄ and triethylamine, yielding the target compound at 60–65% efficiency.

Reaction Conditions :

Limitations :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Temperature (°C) | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|---|

| Alkylation | 65–70 | 25–80 | Methyl bromoacetate, K₂CO₃ | Scalable, simple setup | Moderate yields |

| Claisen Rearrangement | 85–90 | 70–190 | Molecular sieves, MEK | One-pot, recyclable reagents | High energy input |

| Palladium Coupling | 60–65 | 80 | Pd/C, H₂ | Functional group tolerance | Costly catalysts |

Mechanistic Insights and Side Reactions

Competing Pathways in Alkylation

During alkylation, over-alkylation at the 1- and 4-positions of benzotriazole is a common side reaction. Steric hindrance at the 5-position mitigates this issue, but excess methyl bromoacetate (>1.2 equiv.) exacerbates byproduct formation.

Thermal Degradation in Claisen Rearrangement

Prolonged heating above 180°C leads to decomposition of the acetylated intermediate, necessitating precise temperature control.

Industrial-Scale Considerations

Q & A

Q. How can researchers optimize the synthesis of Methyl (benzotriazol-5-yl)acetate to improve yield and purity?

- Methodological Answer : The synthesis of benzotriazole derivatives often involves coupling reactions under reflux conditions. For example, solvent-free reductive amination with aldehydes (e.g., hydrazine hydrate in absolute ethanol) can yield intermediates like acetohydrazides . Monitoring reaction progress via TLC (e.g., Chloroform:Methanol 7:3) ensures timely termination to minimize side products . Recrystallization from ethanol or water-ice mixtures is effective for purification, as demonstrated in similar ester syntheses . Adjusting stoichiometric ratios (e.g., 1.2 equivalents of hydrazine hydrate) and reaction time (4–7 hours) can further optimize yields .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- 1H/13C NMR spectroscopy to verify ester and benzotriazole moieties (e.g., methyl ester peaks at δ 3.7–3.9 ppm and aromatic protons at δ 7.0–8.5 ppm) .

- LC-MS to confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and assess purity .

- Elemental analysis to validate C, H, N, and S content within ±0.4% of theoretical values .

- X-ray crystallography (using SHELX programs) for unambiguous structural determination, particularly if polymorphism or crystallographic disorder is suspected .

Q. How can researchers address solubility challenges during purification of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility for column chromatography. For recrystallization, mixed solvents like ethanol-water systems are effective, as shown in acetohydrazide purification . If impurities persist, gradient elution with hexane-ethyl acetate (e.g., 3:1 to 1:1 ratios) on silica gel columns can isolate the target compound .

Advanced Research Questions

Q. How can computational methods resolve contradictions between spectroscopic and crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism in benzotriazole rings) or crystal packing distortions. Use DFT calculations (e.g., B3LYP/6-31G*) to model equilibrium geometries and compare with experimental NMR shifts or X-ray bond lengths . For crystallographic refinement, SHELXL’s TWIN and BASF commands can model twinning or disorder, improving R-factor convergence . Cross-validate with Hirshfeld surface analysis to identify intermolecular interactions affecting crystallographic data .

Q. What strategies are effective for studying the reactivity of the benzotriazole moiety in this compound under varying pH conditions?

- Methodological Answer : Conduct pH-dependent stability assays in buffered solutions (e.g., phosphate buffer pH 2–12) at 25°C. Monitor degradation via HPLC-UV at λ = 254 nm and identify byproducts using HR-MS/MS . For mechanistic insights, track tautomeric shifts (1H- vs. 2H-benzotriazole) via variable-temperature NMR . Kinetic studies (e.g., Arrhenius plots) can quantify activation energies for hydrolysis or ring-opening reactions .

Q. How can researchers design experiments to probe the electronic effects of substituents on the benzotriazole ring in this compound analogs?

- Methodological Answer : Synthesize derivatives with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups at the 4-position of the benzotriazole ring. Use Hammett plots to correlate substituent σ-values with reaction rates (e.g., ester hydrolysis) . DFT-based NBO analysis quantifies charge distribution changes, while UV-Vis spectroscopy (e.g., λmax shifts) reveals electronic transitions influenced by substituents .

Data Contradiction Analysis

Q. How should researchers resolve conflicting results between elemental analysis and mass spectrometry data?

- Methodological Answer : Contradictions may arise from hygroscopicity (affecting elemental analysis) or ion suppression (in MS). Re-dry samples under vacuum (40°C, 24 hours) and repeat elemental analysis . For MS, switch ionization modes (ESI+ vs. ESI-) or use matrix additives (e.g., ammonium formate) to enhance ionizability . Cross-check with FTIR (e.g., ester C=O stretch at ~1740 cm⁻¹) to confirm functional group integrity .

Experimental Design

Q. What controls are critical when evaluating the biological activity of this compound derivatives?

- Methodological Answer : Include positive controls (e.g., known benzotriazole-based inhibitors) and vehicle controls (e.g., DMSO at ≤0.1% v/v) to assess solvent effects . For cytotoxicity assays, use MTT assays with triplicate technical replicates and normalize to untreated cells . Validate target engagement via docking studies (e.g., AutoDock Vina) with crystallographic protein structures (PDB IDs) to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.